2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide
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Overview
Description
. This compound is notable for its applications in biochemical research and its role as a substrate in enzymatic assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide involves the reaction of L-arginine with p-nitroaniline in the presence of potassium carbonate. The reaction is carried out in acetonitrile at 80°C for 2 hours. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and reduced forms, which have different biochemical properties and applications.
Scientific Research Applications
2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide is widely used in scientific research due to its versatility:
Chemistry: It serves as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: The compound is used in cell culture studies to investigate cellular responses to various stimuli.
Mechanism of Action
The mechanism of action of 2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide involves its interaction with specific enzymes and receptors. The compound acts as a substrate for certain enzymes, leading to the formation of products that can be measured to study enzyme activity. The molecular targets and pathways involved include various amino acid transporters and metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
L-arginine: A naturally occurring amino acid with similar structural features.
p-Nitroaniline: A compound with a nitro group that can undergo similar chemical reactions.
N-acetyl-L-arginine: A derivative of L-arginine with acetylation at the amino group.
Uniqueness
2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable tool in biochemical research. Its ability to act as a substrate in enzymatic assays sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O4/c15-8-12(22)20-11(2-1-7-18-14(16)17)13(23)19-9-3-5-10(6-4-9)21(24)25/h3-6,11H,1-2,7-8,15H2,(H,19,23)(H,20,22)(H4,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZRYXNWFZSSTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)NC(=O)CN)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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